1-(4-Methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-(4-methoxyphenyl)-6-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-18-11-5-3-10(4-6-11)14-8-9(13(16)17)2-7-12(14)15/h2-8H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXGWKCBOAFQEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(C=CC2=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid typically involves multiple steps, starting with the formation of the pyridine ring. One common method is the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate, followed by cyclization and oxidation reactions.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: The pyridine ring can be reduced to form pyridine derivatives.
Substitution: The methoxy group can be substituted with other functional groups to produce new derivatives.
Common Reagents and Conditions:
Oxidation reactions often use reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon (Pd/C).
Substitution reactions can be carried out using nucleophiles like halides or amines.
Major Products Formed:
Oxidation products include esters and amides.
Reduction products include pyridine derivatives.
Substitution products include halogenated or aminated derivatives.
Scientific Research Applications
1-(4-Methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound can be used as a probe in biological studies to understand cellular processes.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or antioxidant agent.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: It interacts with enzymes and receptors involved in inflammatory and oxidative stress pathways.
Pathways Involved: The compound may modulate signaling pathways such as NF-κB and MAPK, which are crucial in inflammation and cell survival.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The key structural variations among analogs lie in the substituents at the N1 position of the dihydropyridinone scaffold. Below is a comparative table highlighting critical differences:
Key Observations :
- Lipophilicity: Alkyl substituents (e.g., cyclobutylmethyl) increase hydrophobicity, making such analogs suitable for applications requiring nonpolar interactions, such as heterogeneous catalysis .
- Bioactivity: Fluorinated derivatives (e.g., 4-fluorobenzyl) exhibit notable antimicrobial properties, likely due to fluorine’s electronegativity enhancing target binding .
Biological Activity
1-(4-Methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a compound belonging to the dihydropyridine family, known for its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on various research findings.
Synthesis of the Compound
The synthesis of this compound typically involves the condensation of appropriate starting materials under controlled conditions. The methodology often includes the use of catalysts and solvents that facilitate the formation of the dihydropyridine ring. For example, one study utilized a reaction involving 4-methoxybenzaldehyde and ethyl acetoacetate in the presence of ammonium acetate to yield the desired product with good yields .
Antimicrobial Properties
Research has indicated that derivatives of 1,6-dihydropyridines exhibit significant antimicrobial activity. In a study evaluating various compounds, several derivatives demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The compound this compound was noted for its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics like ampicillin .
Anticancer Activity
The anticancer potential of this compound has also been explored extensively. A series of studies reported that it exhibited cytotoxic effects against several human cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer). The mechanism of action appears to involve apoptosis induction through caspase activation and cell cycle arrest at the G2/M phase . In particular, one study highlighted that analogs of this compound showed IC50 values as low as 19.56 µM against fibrosarcoma cells, indicating strong growth inhibition .
Relaxant Activity
In addition to its antimicrobial and anticancer properties, this compound has been studied for its relaxant effects on smooth muscle tissue. Research suggests that it functions as a calcium channel blocker, which could have implications for treating conditions such as hypertension and asthma .
Case Study 1: Antimicrobial Evaluation
In a comparative study assessing the antimicrobial efficacy of various dihydropyridine derivatives, this compound was tested against multiple bacterial strains. The results showed that it had a significant inhibitory effect on bacterial growth, especially against resistant strains .
Case Study 2: Anticancer Mechanism
A detailed investigation into the anticancer mechanisms revealed that treatment with this compound led to increased levels of pro-apoptotic proteins while decreasing anti-apoptotic proteins in treated cancer cells. This shift in protein expression was associated with enhanced apoptosis rates .
Data Table: Biological Activities
Q & A
Q. What are the standard synthetic routes for 1-(4-Methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid, and what catalysts are typically employed?
The compound can be synthesized via condensation of 4-methoxyphenylamine with a pyridine precursor, followed by cyclization under acidic or basic conditions. A common method involves using palladium or copper catalysts for cross-coupling reactions to introduce the 4-methoxyphenyl group . Solvents such as dimethylformamide (DMF) or toluene are often used, with reaction temperatures optimized between 80–120°C to balance yield and purity. Post-synthesis purification typically involves recrystallization or column chromatography .
Q. How is the structural identity of this compound confirmed in experimental settings?
Structural confirmation relies on spectroscopic techniques:
- 1H/13C NMR : To verify the aromatic proton environment and confirm substitution patterns (e.g., methoxy group at the 4-position) .
- IR Spectroscopy : Identifies carbonyl (C=O) and hydroxyl (O–H) stretches, critical for confirming the carboxylic acid and ketone moieties .
- Mass Spectrometry (MS) : Determines molecular weight accuracy (e.g., [M+H]+ peaks) and fragmentation patterns .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Key safety measures include:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection to avoid skin/eye contact.
- Ventilation : Use fume hoods to minimize inhalation risks, as the compound may produce hazardous fumes during reactions .
- Emergency Procedures : Immediate rinsing with water for skin/eye exposure and consultation with a physician, with SDS documentation provided .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during synthesis?
Optimization strategies include:
- Catalyst Screening : Testing palladium/copper ratios to enhance coupling efficiency and reduce side reactions.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility, while toluene may reduce unwanted esterification .
- Temperature Control : Lowering reaction temperatures (e.g., 60°C) can suppress decomposition pathways, as demonstrated in analogous dihydropyridine syntheses .
Q. What mechanistic insights explain the compound’s potential biological activity in antimicrobial assays?
The 4-methoxyphenyl and carboxylic acid groups contribute to:
- Target Binding : Hydrogen bonding via the carboxylic acid moiety with bacterial enzymes (e.g., DNA gyrase).
- Membrane Permeability : The methoxy group enhances lipophilicity, facilitating cellular uptake. Comparative studies with chlorophenyl analogs suggest structural modifications can fine-tune activity .
Q. How should researchers address contradictions in reported biological activity data?
Contradictions may arise from:
- Assay Variability : Standardize protocols (e.g., MIC testing against S. aureus ATCC 25923) to ensure reproducibility.
- Purity Verification : Use HPLC (>95% purity) to rule out impurities affecting results .
- Computational Modeling : Perform docking studies to validate target interactions and identify confounding structural factors .
Q. What analytical methods are suitable for stability profiling under varying pH and temperature conditions?
- High-Performance Liquid Chromatography (HPLC) : Monitors degradation products over time.
- Thermogravimetric Analysis (TGA) : Assesses thermal stability up to 200°C.
- pH-Dependent UV-Vis Spectroscopy : Tracks spectral shifts indicative of protonation/deprotonation events affecting stability .
Methodological Considerations
Q. What strategies are recommended for scaling up synthesis without compromising yield?
- Batch Reactor Optimization : Gradual reagent addition to control exothermic reactions.
- Catalyst Recovery : Immobilized catalysts (e.g., Pd/C) enable reuse and reduce costs.
- Process Analytical Technology (PAT) : In-line monitoring via FTIR or Raman spectroscopy ensures real-time quality control .
Q. How can computational tools aid in predicting the compound’s physicochemical properties?
- Quantum Mechanical Calculations (DFT) : Predict pKa (carboxylic acid ~2.5–3.0) and logP (~1.8) for solubility assessment.
- Molecular Dynamics (MD) Simulations : Model interactions with biological membranes to guide derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
